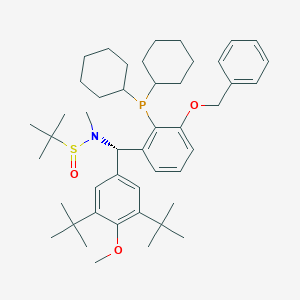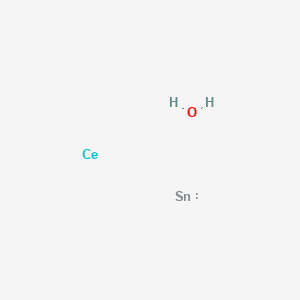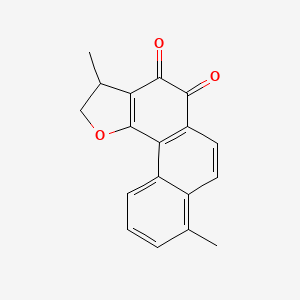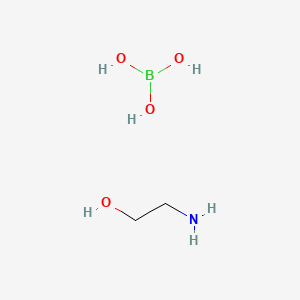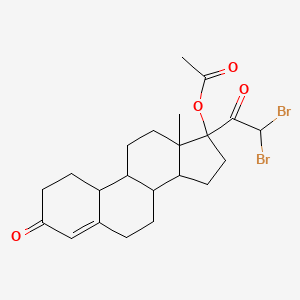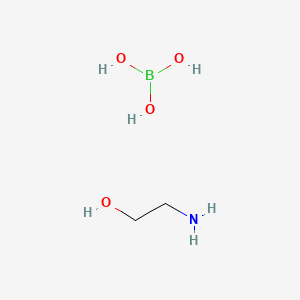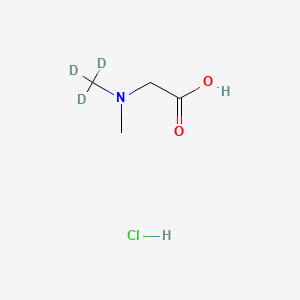
N,N-Dimethyl-d3-glycine HCl (N-methyl-d3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-d3-glycine hydrochloride (N-methyl-d3) is a deuterated form of N,N-dimethylglycine hydrochloride. This compound is a derivative of the amino acid glycine, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. It is commonly used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-d3-glycine hydrochloride can be synthesized through the alkylation of glycine via the Eschweiler–Clarke reaction. In this reaction, glycine is treated with aqueous formaldehyde in formic acid, which serves as both the solvent and reductant. Hydrochloric acid is then added to form the hydrochloride salt .
Industrial Production Methods: The industrial production of N,N-Dimethyl-d3-glycine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: N,N-Dimethyl-d3-glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: N,N-Dimethyl-d3-glycine hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylglycine oxide, while reduction could produce N-methylglycine.
科学的研究の応用
N,N-Dimethyl-d3-glycine hydrochloride has a wide range of applications in scientific research:
作用機序
N,N-Dimethyl-d3-glycine hydrochloride exerts its effects through several molecular pathways:
Molecular Targets: It acts as an agonist of the glycine site of the NMDA receptor, influencing neurotransmission.
Pathways Involved: The compound is involved in glycine and serine metabolism, betaine metabolism, and other metabolic pathways. It also plays a role in the regulation of methyltransferase activity, impacting various physiological processes.
類似化合物との比較
N,N-Dimethyl-d3-glycine hydrochloride is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
N,N-Dimethylglycine hydrochloride: A non-deuterated form used in similar applications.
Sarcosine: Another N-methylated glycine derivative used in comparative analysis.
Betaine: A related compound involved in similar metabolic pathways.
These compounds share some functional similarities but differ in their specific applications and properties.
特性
分子式 |
C4H10ClNO2 |
|---|---|
分子量 |
142.60 g/mol |
IUPAC名 |
2-[methyl(trideuteriomethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3; |
InChIキー |
FKASAVXZZLJTNX-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C)CC(=O)O.Cl |
正規SMILES |
CN(C)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)

![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene](/img/structure/B12298099.png)
![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
